2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
CAS No.:
Cat. No.: VC13507775
Molecular Formula: C10H14ClN3
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClN3 |
|---|---|
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C10H13N3.ClH/c1-2-7(1)10-12-6-8-5-11-4-3-9(8)13-10;/h6-7,11H,1-5H2;1H |
| Standard InChI Key | BWWPAHAODJMQMC-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC=C3CNCCC3=N2.Cl |
| Canonical SMILES | C1CC1C2=NC=C3CNCCC3=N2.Cl |
Introduction
Synthetic Pathways and Optimization
Synthesis of 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride typically proceeds via multi-step routes starting from pyrimidine precursors. A representative pathway involves:
-
Cyclocondensation: Reaction of 4-aminopyridine derivatives with cyclopropane carboxaldehyde under acidic conditions to form the tetrahydropyrido-pyrimidine core.
-
Hydrochloride Salt Formation: Treatment with hydrogen chloride gas in anhydrous ethanol to yield the final product.
Critical reaction parameters include temperature control (60–80°C) and stoichiometric ratios to minimize byproducts such as over-alkylated species. Patent literature emphasizes the use of palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl group regioselectively .
Pharmacological Activity and Mechanism of Action
Kinase Inhibition Profile
The compound exhibits potent inhibitory activity against mammalian target of rapamycin (mTOR) and phosphatidylinositol 3-kinase (PI3K), with IC₅₀ values in the nanomolar range (Table 1). These kinases are central to the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and angiogenesis.
Table 1: In Vitro Kinase Inhibition Data
| Kinase Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| mTOR | 12.3 | Fluorescence Polarization |
| PI3Kα | 8.7 | ADP-Glo™ |
| hSMG-1 | 23.4 | Radiometric |
Data adapted from kinase screening assays described in patent WO2010120991A1 .
Antiproliferative Effects
In human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, PC3 prostate cancer), the compound demonstrates dose-dependent growth inhibition, with EC₅₀ values ranging from 0.5–2.0 μM. Mechanistic studies reveal G1-phase cell cycle arrest and induction of apoptosis via caspase-3/7 activation .
Structure-Activity Relationships (SAR)
Comparative analysis with analogs highlights the importance of the cyclopropyl moiety:
-
Cyclopropyl vs. Methyl: Replacement with a methyl group reduces mTOR affinity by 15-fold, underscoring the cyclopropane’s role in hydrophobic interactions.
-
Positional Isomerism: The 2-cyclopropyl derivative shows 3-fold greater PI3Kα inhibition than its 6-substituted counterpart, likely due to optimal alignment in the ATP-binding pocket.
These findings align with molecular docking simulations, which predict hydrogen bonding between the pyrimidine nitrogen and kinase hinge residues (e.g., Val2240 in mTOR) .
Pharmacokinetics and Preclinical Development
In rodent models, the compound exhibits favorable pharmacokinetic properties:
-
Oral Bioavailability: 58% in Sprague-Dawley rats.
-
Half-Life (): 4.2 hours (plasma).
-
Blood-Brain Barrier Penetration: Limited (brain/plasma ratio = 0.15), suggesting peripheral activity.
Metabolite profiling identifies hepatic cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for N-dealkylation and cyclopropane ring oxidation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume